Cas no 4652-09-9 (Benzene,(ethenyldiethoxysilyl)-)

Benzene,(ethenyldiethoxysilyl)- 化学的及び物理的性質

名前と識別子

-

- Benzene,(ethenyldiethoxysilyl)-

- PHENYLVINYLDIETHOXYSILANE

- Diaethoxy-phenyl-vinyl-silan

- Diethoxyphenylvinylsilan

- diethoxy-phenyl-vinyl-silane

- Vinylphenyldiethoxysilan

- ethenyl-diethoxy-phenylsilane

- Silane, ethenyldiethoxyphenyl-

- 40195-27-5

- diethoxy(phenyl)(vinyl)silane

- SCHEMBL73088

- DTXSID70538103

- 4652-09-9

- VINYLPHENYLDIETHOXYSILANE

- Ethenyl(diethoxy)phenylsilane

- MFCD00054878

-

- MDL: MFCD00054878

- インチ: InChI=1S/C12H18O2Si/c1-4-13-15(6-3,14-5-2)12-10-8-7-9-11-12/h6-11H,3-5H2,1-2H3

- InChIKey: URZLRFGTFVPFDW-UHFFFAOYSA-N

- SMILES: CCO[Si](C=C)(C1=CC=CC=C1)OCC

計算された属性

- 精确分子量: 222.10800

- 同位素质量: 222.107606347g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 15

- 回転可能化学結合数: 6

- 複雑さ: 182

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 18.5Ų

じっけんとくせい

- 密度みつど: 0.96

- Boiling Point: 115℃ (15 torr)

- フラッシュポイント: 141.7 °C

- PSA: 18.46000

- LogP: 2.13400

Benzene,(ethenyldiethoxysilyl)- Security Information

Benzene,(ethenyldiethoxysilyl)- 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関コード:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:6.5%. 一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国関税:6.5%. General tariff:30.0%

Benzene,(ethenyldiethoxysilyl)- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| abcr | AB129343-25g |

Vinylphenyldiethoxysilane, 95%; . |

4652-09-9 | 95% | 25g |

€178.00 | 2025-02-19 | |

| Fluorochem | S13850-25g |

Phenylvinyldiethoxysilane |

4652-09-9 | 98% | 25g |

£163.00 | 2022-02-28 | |

| abcr | AB129343-25 g |

Vinylphenyldiethoxysilane, 95%; . |

4652-09-9 | 95% | 25 g |

€178.00 | 2023-07-20 |

Benzene,(ethenyldiethoxysilyl)- 関連文献

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791

-

Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

-

Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388

-

Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166

-

Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

Benzene,(ethenyldiethoxysilyl)-に関する追加情報

Benzene, (ethenyldiethoxysilyl)-: A Comprehensive Overview

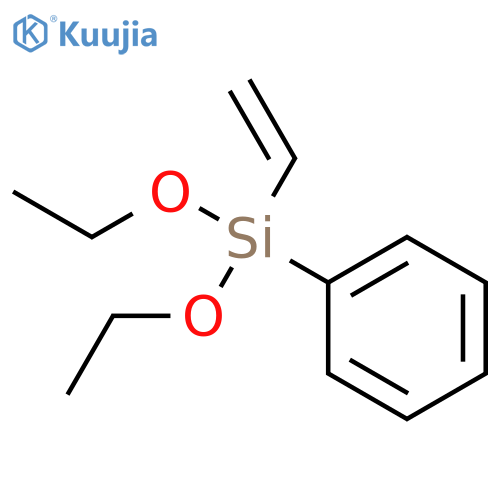

Benzene, (ethenyldiethoxysilyl)-, also known by its CAS number 4652-09-9, is a compound of significant interest in various scientific and industrial applications. This compound, with the molecular formula C13H18O2S, is a derivative of benzene, a fundamental aromatic hydrocarbon, and features a unique ethenyldiethoxysilyl substituent that imparts distinct chemical properties.

The structure of Benzene, (ethenyldiethoxysilyl)- comprises a benzene ring with a silyl group attached to one of its carbon atoms. The silyl group is further substituted with an ethenyl (vinyl) group and two ethoxy groups, creating a complex and versatile molecule. This configuration allows for a wide range of reactivity and functionalization possibilities, making it valuable in fields such as material science, organic synthesis, and catalysis.

Recent studies have highlighted the potential of Benzene, (ethenyldiethoxysilyl)- in advanced materials development. Researchers have explored its use as a precursor for the synthesis of silsesquioxane nanoparticles, which exhibit exceptional thermal stability and mechanical properties. These nanoparticles have found applications in high-performance polymers and coatings, where their ability to withstand extreme temperatures and environmental stress is highly desirable.

In the realm of organic synthesis, Benzene, (ethenyldiethoxysilyl)- has been employed as an intermediate in the construction of bioactive molecules. Its silyl group serves as a protective moiety during multi-step synthesis, ensuring the stability of sensitive functional groups until their desired transformation. This has been particularly beneficial in the development of pharmaceutical agents targeting complex biological pathways.

The compound's reactivity is further enhanced by its ethenyl substituent, which can participate in polymerization reactions under appropriate conditions. This property has led to its investigation as a monomer for the production of novel siloxane-based polymers with tailored mechanical and optical properties. Such polymers are being considered for use in optoelectronic devices and biomedical implants due to their biocompatibility and resistance to degradation.

In terms of environmental impact, recent research has focused on the biodegradation pathways of Benzene, (ethenyldiethoxysilyl)-. Studies indicate that under aerobic conditions, the compound undergoes microbial degradation through oxidative mechanisms, ultimately yielding innocuous byproducts such as carbon dioxide and water. This suggests that when properly managed, its environmental footprint can be minimized.

The synthesis of Benzene, (ethenyldiethoxysilyl)- typically involves nucleophilic substitution reactions on benzyl halides using silylated reagents. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, enabling large-scale production while maintaining high purity standards.

In conclusion, Benzene, (ethenyldiethoxysilyl)-, CAS No: 4652-09-9 stands at the forefront of chemical innovation due to its versatile structure and diverse applications across multiple disciplines. As research continues to uncover new potential uses and improve synthetic methodologies, this compound is poised to play an increasingly important role in both academic research and industrial processes.

4652-09-9 (Benzene,(ethenyldiethoxysilyl)-) Related Products

- 731773-14-1(2-Bromo-3-(2-methoxyphenyl)-1-propene)

- 1387918-10-6(N-{3-[(2-methylpropane-2-sulfonyl)methyl]phenyl}-6-(methylsulfanyl)pyridine-3-carboxamide)

- 1806033-80-6(Methyl 6-chloro-3-(difluoromethyl)-4-methylpyridine-2-carboxylate)

- 899931-91-0(N-(4-bromophenyl)-2-{3-(4-bromophenyl)-1,4-diazaspiro4.4nona-1,3-dien-2-ylsulfanyl}acetamide)

- 2229585-90-2(3-methyl-3-(1-methyl-1H-indazol-3-yl)butan-1-amine)

- 2138197-20-1(Sodium 4-(1,3-dioxolan-2-yl)furan-2-sulfinate)

- 2293421-47-1(Benzyl 4-tert-butyl-4-hydroxypiperidine-1-carboxylate)

- 1261447-01-1(3-Chloro-5-methoxy-2-(2-(trifluoromethoxy)phenyl)pyridine)

- 143347-15-3(N-(2-propyl)-N-methylpropargylamine hydrochloride)

- 1515036-90-4(2-amino-1-(thiolan-3-yl)propan-1-one)